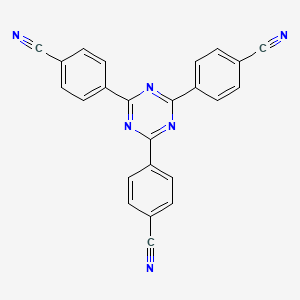

2,4,6-Tris(4-cyanophenyl)-1,3,5-triazine

Description

Significance of the Triazine Core in Organic Electronics and Porous Materials Research

The 1,3,5-triazine (B166579) core is a foundational building block in the design of functional organic materials due to its inherent electronic and structural properties. As a heterocyclic aromatic ring, the triazine unit is electron-deficient, making it an effective π-acceptor and electron transporter. nih.gov This high electron affinity, combined with good thermal stability, makes triazine derivatives suitable for applications in organic electronics as electron transport materials in devices like organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). nih.gov

The C₃ symmetry of the 1,3,5-triazine ring is another crucial feature, facilitating the construction of well-defined, star-shaped molecules, hyper-branched polymers, and metal-organic materials. nih.govnankai.edu.cnrsc.org This symmetrical structure is particularly advantageous in the synthesis of porous materials. Triazine-based Covalent Organic Frameworks (COFs) and Porous Organic Polymers (POPs) are a significant class of materials developed for applications such as gas storage (e.g., CO₂ capture), separation, and heterogeneous catalysis. crimsonpublishers.comrsc.orgrsc.org These materials exhibit tunable porous structures, high surface areas, and high nitrogen content, which contributes to their stability and functionality. crimsonpublishers.comrsc.org The stability of triazine-based frameworks is often superior to that of benzene-linked analogues due to the triazine's higher electron affinity. acs.org The nitrogen atoms in the triazine ring can also act as basic sites or coordination sites, enhancing the material's affinity for specific molecules, which is beneficial for applications like pollutant adsorption and drug delivery. nih.govacs.org

Role of Cyanophenyl Substituents in Electronic and Structural Modulation

In the context of organic semiconductors, the inclusion of cyano groups is a powerful strategy for developing high-performance n-type materials, which are essential for creating complementary logic circuits. researchgate.netrsc.org The strong electron-withdrawing effect of the cyano groups leads to a lowering of the frontier molecular orbital (FMO) energy levels, particularly the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netrsc.org A deep-lying LUMO is crucial for efficient electron injection and transport in n-type devices. rsc.org This modification can lead to a range of desirable features in organic electronic materials, including red-shifted absorption, improved charge mobility, and reduced electron trapping effects. rsc.org

Structurally, the rigid and linear nature of the cyano group can influence the supramolecular arrangement and packing of the molecules in the solid state. rsc.org This, in turn, affects the material's bulk properties, such as charge transport efficiency. rsc.org The cyanophenyl substituents can also serve as coordination sites for the formation of larger structures, such as metal-organic coordination networks, further expanding the potential applications of the molecule in creating complex, functional materials. nih.gov The combination of the electron-deficient triazine core and the strongly electron-withdrawing cyanophenyl groups results in a molecule with highly tunable electronic properties, making it a versatile component for a variety of advanced material applications. evitachem.comrsc.org

Overview of Current Academic Research Trajectories and Potential

Current research on 2,4,6-Tris(4-cyanophenyl)-1,3,5-triazine and related triazine-based materials is diverse and expanding, with significant potential in several high-technology areas.

Organic Electronics: A primary focus of research is its use as a semiconductor material in organic electronic devices. evitachem.com Studies have highlighted its utility in organic light-emitting diodes (OLEDs), particularly in the development of materials exhibiting thermally activated delayed fluorescence (TADF). nih.goveurekalert.org TADF is a mechanism that can significantly enhance the efficiency of OLEDs by converting non-emissive triplet excitons into emissive singlet excitons. eurekalert.org The electron-deficient nature of the triazine core combined with specific donor substituents is key to designing efficient TADF emitters. nih.goveurekalert.org Furthermore, its properties are being explored in organic photovoltaics (OPVs) and for use in chemical sensors. evitachem.com

Porous Materials for Environmental and Catalytic Applications: this compound serves as a crucial building block, or linker, for the synthesis of Covalent Organic Frameworks (COFs). cd-bioparticles.net These crystalline porous polymers are being investigated for a wide range of applications. Research has demonstrated the use of triazine-based COFs as highly effective adsorbents for removing pollutants, such as organic dyes like methylene (B1212753) blue, from water. acs.orgacs.org The high surface area and specific chemical functionalities of these frameworks contribute to their strong adsorption capabilities. rsc.orgacs.org Additionally, triazine-based COFs are being developed for photoelectrochemical applications, such as hydrogen production from water splitting, and as heterogeneous catalysts for chemical transformations. rsc.orgntu.edu.sgresearchgate.net

Advanced Functional Materials: The unique structure of triazine derivatives is being leveraged to create materials with novel optical and electronic properties. This includes the development of chromophores for nonlinear optics (NLO) and materials for multi-layer data storage. rsc.org Recent studies have also explored the creation of dual-functional materials that exhibit both TADF for efficient OLEDs and two-photon absorption (2PA) for applications in medical imaging and diagnostics. eurekalert.org The ability to fine-tune the electronic structure by combining electron-donating groups with the cyanophenyl-triazine acceptor core opens pathways to highly specialized, metal-free organic compounds with high biocompatibility. eurekalert.org

| Research Area | Application | Key Findings/Potential |

| Organic Electronics | OLEDs (TADF emitters), OPVs, Chemical Sensors | Enhanced device efficiency through TADF; suitable electron transport properties. evitachem.comnih.goveurekalert.org |

| Porous Materials | Covalent Organic Frameworks (COFs) | High efficiency in water purification (dye removal); potential for gas capture and catalysis. acs.orgacs.orgcd-bioparticles.net |

| Photocatalysis | Water Splitting | Demonstrated promise as photocathodes for H₂ production. ntu.edu.sgresearchgate.net |

| Advanced Photonics | Nonlinear Optics, Medical Imaging | Development of dual-functional materials for displays and bio-imaging. rsc.orgeurekalert.org |

Structure

3D Structure

Properties

IUPAC Name |

4-[4,6-bis(4-cyanophenyl)-1,3,5-triazin-2-yl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H12N6/c25-13-16-1-7-19(8-2-16)22-28-23(20-9-3-17(14-26)4-10-20)30-24(29-22)21-11-5-18(15-27)6-12-21/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYKRIYCYWOHUDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=NC(=NC(=N2)C3=CC=C(C=C3)C#N)C4=CC=C(C=C4)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H12N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363925 | |

| Record name | 2,4,6-TRIS(4-CYANOPHENYL)-1,3,5-TRIAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6876-34-2 | |

| Record name | 2,4,6-TRIS(4-CYANOPHENYL)-1,3,5-TRIAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Characterization and Topological Studies of Triazine Frameworks

Molecular Architecture and Conformational Analysis of the Triazine System

The molecular structure of 2,4,6-Tris(4-cyanophenyl)-1,3,5-triazine is characterized by a central, planar 1,3,5-triazine (B166579) ring. evitachem.com This core is symmetrically substituted at the 2, 4, and 6 positions with 4-cyanophenyl groups. evitachem.com This substitution pattern results in a star-shaped molecule with threefold (D3h) symmetry. nih.govfrontiersin.org The cyanophenyl groups are key to its electronic properties and its ability to form extended networks. evitachem.com

While theoretical optimizations of the isolated molecule suggest a planar geometry, crystallographic studies on analogous compounds indicate that in the solid state, a non-planar conformation is often adopted. doi.org This deviation from planarity arises from rotation about the C-C single bonds connecting the central triazine ring and the peripheral phenyl rings. The degree of this rotation is influenced by intermolecular interactions and crystal packing forces within the solid state. doi.org For similar molecules, the energy barrier for this rotation has been calculated to be significant, indicating that the conformation is locked in by the crystalline environment. doi.org

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 6876-34-2 | chemicalbook.comchemicalbook.com |

| Molecular Formula | C₂₄H₁₂N₆ | chemicalbook.comglpbio.com |

Supramolecular Assembly Principles and Crystal Engineering

The predictable geometry and specific interaction sites of this compound make it a powerful component in crystal engineering, which focuses on designing and synthesizing solid-state structures with desired properties. rsc.org

In supramolecular chemistry, a "supramolecular synthon" is a structural unit within a supermolecule that is formed by intermolecular interactions. researchgate.net Due to its threefold symmetry, this compound functions as a "trigonal synthon." The three cyanophenyl arms act as directional vectors for self-assembly into larger, ordered networks. rsc.org In a related compound, a novel trigonal cyano synthon, described as a (CN)₃ motif, was identified as a key element in the formation of its crystal structure, highlighting the importance of the terminal nitrile groups in directing network formation. rsc.org

The rigid, star-shaped structure of this triazine derivative makes it an ideal monomer for the synthesis of porous materials, such as Covalent Organic Frameworks (COFs). cd-bioparticles.net The assembly of these trigonal building blocks can lead to the formation of highly ordered, two-dimensional or three-dimensional networks with defined porosity. ossila.com

Studies on analogous triazine-based frameworks have demonstrated the formation of regular 3D porous structures containing 1D cylindrical channels. rsc.org These porous architectures have significant potential for applications in gas storage and separation. For example, a microporous organic polymer created from a similar ethynyl-functionalized triazine linker exhibited a significant surface area and demonstrated notable uptake of CO₂ and H₂. ossila.com A single crystal X-ray analysis of a closely related triazine derivative also revealed a distinct channel structure. rsc.org

The solid-state packing of this compound is governed by a combination of noncovalent interactions. nih.gov The primary forces include:

π-π Stacking: Interactions between the electron-deficient triazine rings and the electron-rich phenyl rings, as well as between adjacent phenyl rings, are significant in stabilizing the crystal lattice. evitachem.com

Dipole-Dipole Interactions: The terminal cyano (-C≡N) groups possess strong dipoles, leading to significant electrostatic interactions that help organize the molecules in the crystal.

These collective interactions dictate the final crystal structure and are responsible for the molecule's tendency to self-assemble into well-defined supramolecular architectures. nih.govdoi.org

Table 2: Key Intermolecular Interactions in Triazine Frameworks

| Interaction Type | Description | Reference |

|---|---|---|

| π-π Stacking | Attraction between aromatic rings (triazine-phenyl, phenyl-phenyl). | evitachem.com |

| Cyano-group Interactions | Strong dipole-dipole interactions involving the -C≡N groups. | rsc.org |

The high (D3h) symmetry of the this compound molecule predisposes it to pack in highly symmetric, and often centrosymmetric, crystal lattices. The creation of noncentrosymmetric networks—crystals that lack a center of inversion—is a significant goal in crystal engineering as it is a prerequisite for materials to exhibit properties like second-harmonic generation (a nonlinear optical effect). Achieving a noncentrosymmetric arrangement with an inherently symmetric molecule like this one is a considerable challenge. Strategies to break the inversion symmetry could include co-crystallization with other components or the introduction of chiral influences during the crystallization process.

Crystalline Modifications and Investigating Phase Transitions

Rigid, planar molecules like tris-substituted triazines are known to exhibit polymorphism, which is the ability of a substance to exist in two or more different crystalline forms. researchgate.netscispace.com These different polymorphs can have distinct physical properties, including density, melting point, and stability.

For instance, the related compound 2,4,6-tris(4-pyridyl)-1,3,5-triazine (TPT) is known to have at least two polymorphs, TPT-I and TPT-II, which crystallize in different space groups and have different packing efficiencies. researchgate.net The specific polymorph obtained is often determined by the crystallization conditions. researchgate.net Furthermore, thermal transformations between polymorphs have been observed in these systems, where heating can cause a transition from one crystalline form to another. researchgate.net Another related compound, 2,4,6-Tris(2-pyrimidyl)-1,3,5-triazine, also shows polymorphism, with different forms being accessible via different synthetic routes. scispace.com These examples suggest that this compound is also a strong candidate for exhibiting polymorphism, and the investigation of its different crystalline modifications and potential phase transitions is a relevant area for further study.

Table 3: Compound Names Mentioned

| Compound Name | Abbreviation (if used) |

|---|---|

| This compound | |

| 2,4,6-Tris(4-cyanophenoxy)-1,3,5-triazine | |

| 2,4,6-tris(4-pyridyl)-1,3,5-triazine | TPT |

| 2,4,6-Tris(2-pyrimidyl)-1,3,5-triazine | TPymT |

| 2,4,6-Triethynyl-1,3,5-triazine |

Investigation of Electronic and Optoelectronic Properties

Electronic Structure Elucidation and Band Gap Engineering

The electronic structure of 2,4,6-Tris(4-cyanophenyl)-1,3,5-triazine is defined by its core-branch architecture. The central 1,3,5-triazine (B166579) ring acts as an electron-deficient core, while the three peripheral 4-cyanophenyl groups serve as electron-withdrawing arms. mdpi.comevitachem.com This arrangement results in specific energy levels for the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The electron-attracting nature of both the central triazine ring and the terminal cyano groups significantly influences the molecule's electronic properties. mdpi.comevitachem.com In related donor-acceptor covalent organic frameworks (COFs) incorporating 2,4,6-triphenyl-1,3,5-triazine (B147588), the introduction of donor groups can narrow the bandgap, enhancing visible-light absorption. researchgate.net For instance, the TAPB-TTB COF, which has a donor-acceptor structure, exhibits a smaller optical band gap (Eg,opt) of 2.25 eV compared to the TTA-TTB COF (2.61 eV). researchgate.net This demonstrates that the band gap can be engineered by modifying the peripheral groups attached to the central triazine core.

Calculations on similar derivatives show that the presence of electron-withdrawing substituents, such as the cyano group, can lead to a "umpolung" or reversal of the photo-induced charge-transfer direction. mdpi.com Studies on analogous 2,4,6-tris(phenoxy)-1,3,5-triazine derivatives have reported optical band gaps in the range of 3.96–4.58 eV. researchgate.net

Table 1: Electronic Properties of Related Triazine-Based Systems

| Compound/System | HOMO (eV) | LUMO (eV) | Optical Band Gap (eV) |

|---|---|---|---|

| TTA-TTB COF | -5.73 | -3.12 | 2.61 |

| TAPB-TTB COF | -5.35 | -3.10 | 2.25 |

Data sourced from studies on covalent organic frameworks incorporating 2,4,6-triphenyl-1,3,5-triazine. researchgate.net

Analysis of Charge Transport Mechanisms

Efficient charge transport is a key property of this compound, making it suitable for applications in organic electronics. evitachem.com The planar, aromatic structure of the molecule facilitates intermolecular interactions, primarily through π-π stacking, which creates pathways for charge carriers to move through the material. evitachem.com

In materials designed with similar triazine-based structures, such as covalent organic frameworks, the ordered alignment of π-arrays acts as pre-organized pathways that facilitate the transport of photo-excited charges. researchgate.net This structural feature is crucial for achieving good performance in electronic devices. Furthermore, in composite materials, derivatives like 2,4,6-tris(4-aminophenyl)-1,3,5-triazine (TAPT) can act as a "hole relay," improving the transfer rate of holes from one component to another, which in turn enhances electron transfer processes. rsc.org This suggests that the triazine core and its symmetric branches are effective at mediating charge movement.

Light Absorption and Emission Characteristics

The optical properties of this compound and its derivatives are characterized by strong absorption in the ultraviolet and visible regions of the electromagnetic spectrum. The specific wavelengths of absorption and emission are dictated by the electronic structure and the nature of the substituents on the phenyl rings.

For a closely related compound, 2,4,6-[(1,4-C6H4)C≡C(4-C6H4CN)]3-1,3,5-(C3H3N3), the lowest-energy absorption peak is observed at 404 nm in dichloromethane. mdpi.com This compound also exhibits fluorescence, with an emission maximum at 439 nm. mdpi.com The difference between the absorption and emission maxima, known as the Stokes shift, is relatively large in these types of molecules, which is often beneficial for optical applications. nih.gov The fluorescence quantum yield for this cyano-substituted analogue was found to be 0.12. mdpi.com

Table 2: Photophysical Properties of a Related Cyano-Substituted Triazine Derivative

| Solvent | Absorption λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (ΦF) |

|---|---|---|---|

| Dichloromethane | 404 | 439 | 0.12 |

Data for 2,4,6-[(1,4-C6H4)C≡C(4-C6H4CN)]3-1,3,5-(C3H3N3). mdpi.com

The relationship between the absorption and emission spectra often shows a mirror-symmetry relationship, suggesting that the lowest-energy, strongly absorbing state is also the state from which emission occurs. mdpi.com

Non-Linear Optical (NLO) Properties and Two-Photon Absorption (TPA) Activity

Molecules with a trigonal, or octupolar, symmetry, such as this compound, have attracted significant attention for their non-linear optical (NLO) properties, particularly two-photon absorption (TPA). mdpi.com TPA is a process where a molecule simultaneously absorbs two photons of lower energy to reach an excited state that would typically require one photon of higher energy.

Studies on extended 2,4,6-triphenyl-s-triazines show that they are generally much better two-photon absorbers compared to analogous triphenylbenzenes or isocyanurates, especially when functionalized with electron-releasing groups. mdpi.com However, the presence of electron-withdrawing groups also yields significant TPA activity. For the related compound 2,4,6-[(1,4-C6H4)C≡C(4-C6H4CN)]3-1,3,5-(C3H3N3), the TPA cross-section (σ2) was measured to be 115 GM (Göppert-Mayer units) at a wavelength of 790 nm. mdpi.com Theoretical investigations suggest a relationship between molecular structure and TPA cross-section, which can be used as a design strategy for novel TPA materials. nih.govkorea.ac.kr

Table 3: Two-Photon Absorption (TPA) Data for a Related Triazine Derivative

| Compound | TPA λmax (nm) | TPA Cross-Section (σ2) (GM) |

|---|---|---|

| 2,4,6-[(1,4-C6H4)C≡C(4-C6H4CN)]3-1,3,5-(C3H3N3) | 790 | 115 |

1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹. Data from a study on extended 2,4,6-triphenyl-s-triazines. mdpi.com

Electrochemical Behavior and Reversible Redox Processes

The electrochemical properties of this compound are governed by the electron-accepting nature of the triazine core. Cyclic voltammetry studies on related compounds reveal their capacity to undergo reduction and oxidation processes.

In Ir(III) complexes functionalized with a triphenyl triazine group, the reduction is centered on the triazine moiety. rsc.org These complexes show reduction potentials that are anodically shifted by about 0.6 V compared to unfunctionalized analogues, confirming the electron-accepting character of the triazine unit. rsc.org Similarly, studies on 2,4,6-tris(phenoxy)-1,3,5-triazine derivatives show electron affinities ranging from -3.24 eV to -3.58 eV. researchgate.net

A key aspect of electrochemical behavior is the ability to undergo reversible redox processes, where a molecule can be repeatedly oxidized and reduced without degradation. semanticscholar.org In a tricyano iron(II) complex featuring the related 2,4,6-tris(2-pyrimidyl)-1,3,5-triazine (TPymT) ligand, two reversible redox waves were observed. rsc.org One wave at +0.713 V (vs. SCE) was assigned to the Fe(II)/Fe(III) couple, and the other at -0.849 V was assigned to the L/L˙⁻ process, where L is the triazine-based ligand. rsc.org This demonstrates the ability of the triazine-based framework to reversibly accept an electron.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,4,6-tris(4-aminophenyl)-1,3,5-triazine (TAPT) |

| 2,4,6-tris(phenoxy)-1,3,5-triazine |

| 2,4,6-tris(2-pyrimidyl)-1,3,5-triazine (TPymT) |

| 2,4,6-triphenyl-1,3,5-triazine |

| 2,4,6-[(1,4-C6H4)C≡C(4-C6H4CN)]3-1,3,5-(C3H3N3) |

| Ir(III) complexes |

| iron(II) complex |

| Triphenylbenzenes |

Applications in Porous Organic Materials and Frameworks

Covalent Organic Frameworks (COFs) and Covalent Triazine Frameworks (CTFs) as Primary Applications

Covalent Triazine Frameworks (CTFs) are a specific subclass of COFs distinguished by the presence of 1,3,5-triazine (B166579) rings as the linking units within their porous, polymeric structures. nih.gov These materials are noted for their high thermal and chemical stability, inherent porosity, and the functionalizable nature of the triazine ring. nih.govuni-duesseldorf.de The compound 2,4,6-tris(4-cyanophenyl)-1,3,5-triazine serves as a pre-formed triazine node, but more commonly, related nitrile-functionalized monomers are used to form the triazine rings in-situ during polymerization.

The synthesis of CTFs and related COFs relies on the strategic selection of molecular building blocks, or monomers, that dictate the final architecture and properties of the framework. cd-bioparticles.net this compound and its structural precursors, such as aromatic nitriles, are fundamental in creating the extended, porous networks characteristic of these materials.

Ionothermal synthesis, particularly using molten zinc chloride (ZnCl₂), is a prevalent method for the cyclotrimerization of nitrile-functionalized monomers to form robust, porous CTFs. nih.govbohrium.com In this process, the nitrile groups (-C≡N) of precursor molecules undergo a trimerization reaction to form the 1,3,5-triazine rings that link the aromatic units into a covalent framework. bohrium.com

The reaction is typically conducted under vacuum at high temperatures, often around 400 °C. nih.gov The ratio of the monomer to ZnCl₂ is a critical parameter, with a higher proportion of ZnCl₂ often leading to materials with a greater surface area. nih.gov For example, the trimerization of 1,3,5-tricyanobenzene in molten ZnCl₂ can yield crystalline frameworks. bohrium.com Adjusting the reaction temperature can control the material's crystallinity; higher temperatures may result in amorphous materials but with significantly larger surface areas, reaching up to 2000 m²·g⁻¹. bohrium.com

Table 1: Examples of ZnCl₂-Mediated CTF Synthesis

| Monomer | Catalyst System | Temperature (°C) | Resulting Framework | Key Finding |

| 1,4-bis(tris(4′-cyanophenyl)methyl)benzene | ZnCl₂ | 400 | CTF-hex6 | Achieved the highest surface area among tested frameworks. nih.gov |

| 1,3,5-tricyanobenzene | ZnCl₂ | 400-600 | CTF-0 | Temperature increase led to amorphous material with an enlarged surface area (up to 2000 m²·g⁻¹). bohrium.com |

Role as a Monomer and Building Block in Framework Synthesis

Brønsted Acid-Catalyzed Polymerization Approaches

As an alternative to the high-temperature ionothermal method, Brønsted acids have been employed to catalyze the formation of CTFs under milder conditions. Strong acids like trifluoromethanesulfonic acid (TFMS) can facilitate the cyclotrimerization of nitriles at room temperature. nih.gov This approach offers a more gentle reaction environment, which can be advantageous when using monomers that are sensitive to high temperatures. bohrium.com For instance, CTFs have been successfully synthesized from a pseudo-octahedral hexanitrile monomer using TFMS, demonstrating the viability of this milder synthetic route. nih.gov

To further tailor the properties of CTFs, such as gas sorption capabilities, a mixed-linker strategy can be implemented. This involves copolymerizing a primary monomer, like a complex hexanitrile, with various other di-, tri-, or tetranitrile linkers. nih.gov This approach allows for fine-tuning of the framework's pore size, surface area, and chemical environment. Research has shown that combining a pseudo-octahedral hexanitrile with 1,3,5-tricyanobenzene can create a mixed framework structure (CTF-hex4) that exhibits enhanced uptake of carbon dioxide and methane (B114726) compared to the framework synthesized from the hexanitrile alone. nih.gov

Beyond in-situ trimerization, pre-functionalized triazine cores can be extended into porous frameworks using other powerful synthetic methods.

Click Polymerization: This approach often involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC). A triazine-based monomer featuring ethynyl (B1212043) groups, such as 2,4,6-tris(4-ethynylphenyl)-1,3,5-triazine (B8139855), can react with azide (B81097) linkers. ossila.com This "click" reaction forms a microporous organic polymer with a high nitrogen content, which contributes to its strong affinity for CO₂ and H₂. ossila.com

Cross-Coupling Reactions: Palladium-catalyzed Sonogashira–Hagihara and Nickel-catalyzed Yamamoto cross-coupling reactions are also effective for building CTFs. nih.gov In a Sonogashira–Hagihara reaction, a monomer like 2,4,6-tris(4-bromophenyl)-1,3,5-triazine (B1294791) is coupled with various di- or triacetylenes to produce conjugated microporous polymers. nih.gov Similarly, a Yamamoto self-condensation of 2,4,6-tris(4-bromophenyl)-1,3,5-triazine can yield a porous luminescent CTF. nih.gov

A defining characteristic of CTFs and COFs derived from triazine-based monomers is their permanent porosity and high surface area, which are crucial for applications in gas storage and separation. The specific surface area can be precisely engineered by controlling the synthetic method and the choice of monomers.

Frameworks synthesized via ZnCl₂-mediated cyclotrimerization often exhibit high Brunauer-Emmett-Teller (BET) surface areas. For example, a framework synthesized from a pseudo-octahedral hexanitrile monomer (CTF-hex6) displayed a BET surface area of 1728 m²/g. nih.gov Even when using mixed-linker strategies, which may be optimized for gas uptake rather than maximum surface area, the resulting frameworks maintain significant porosity, with surface areas ranging from 493 m²/g to 1728 m²/g. nih.gov

Frameworks created through cross-coupling or click polymerization also demonstrate substantial porosity. Conjugated microporous polymers from Sonogashira–Hagihara reactions show BET surface areas between 494 and 995 m² g⁻¹. nih.gov A microporous organic polymer formed via click polymerization (CMOP-1) had a BET surface area of 431 m²·g⁻¹ with a narrow pore size distribution. ossila.com This porosity is directly linked to high gas uptake capacities, such as a CO₂ uptake of 1.85 mmol·g⁻¹ at 273 K and a H₂ uptake of up to 2.94 mmol·g⁻¹ at 77 K. ossila.com

Table 2: Porosity Data for Triazine-Based Frameworks

| Framework Type | Synthesis Method | Monomer(s) | BET Surface Area (m²/g) | Reference |

| CTF | ZnCl₂ Cyclotrimerization | 1,4-bis(tris(4′-cyanophenyl)methyl)benzene | 1728 | nih.gov |

| Mixed-Linker CTF | ZnCl₂ Cyclotrimerization | hexanitrile + 1,3,5-tricyanobenzene | 493 - 1728 | nih.gov |

| Conjugated Microporous Polymer | Sonogashira–Hagihara Coupling | 2,4,6-tris(4-bromophenyl)-1,3,5-triazine + di/triacetylenes | 494 - 995 | nih.gov |

| Microporous Organic Polymer | Click Polymerization | 2,4,6-tris(4-ethynylphenyl)-1,3,5-triazine + azide linkers | 431 | ossila.com |

Gas Adsorption and Separation Performance

Frameworks derived from triazine and nitrile-containing precursors are a significant subclass of porous materials recognized for their potential in gas storage and separation. crimsonpublishers.com The nitrogen-rich composition and tunable porosity of these frameworks enhance their affinity for specific gas molecules, leading to notable performance in capture and storage applications. rsc.orgresearchgate.net

The presence of nitrogen atoms in the triazine ring and cyano groups creates a polar environment within the porous structure, which demonstrates a strong affinity for CO₂. researchgate.net This has made triazine-based frameworks a major focus for carbon capture technologies aimed at mitigating greenhouse gas emissions. rsc.org

Research into various Covalent Triazine Frameworks (CTFs) has shown promising results. While direct data for a CTF made solely from this compound is specific to proprietary research, extensive studies on closely related structures highlight the potential. For instance, a CTF derived from tetra(4-cyanophenyl)ethylene (PCTF-1) exhibits high CO₂ uptake. hhu.de Furthermore, calculations of CO₂:N₂ selectivity for various CTFs at 273 K range between 16 and 31, indicating their potential for capturing CO₂ from flue gas streams. hhu.de

Other related porous polymers also demonstrate excellent CO₂ capture capabilities. A microporous organic polymer (CMOP-1) synthesized from the related monomer 2,4,6-tris(4-ethynylphenyl)-1,3,5-triazine recorded a CO₂ uptake of 1.85 mmol·g⁻¹ at 273 K and 1.0 bar. ossila.com Two-dimensional COFs synthesized from 2,4,6-tris(4-aminophenyl)triazine, a structural analogue, have shown CO₂ uptake efficiencies as high as 92.38 mg g⁻¹ at 273 K. rsc.org The incorporation of triazine units is a key strategy for enhancing interactions with CO₂, leading to higher uptake capacities. rsc.org

| Framework/Polymer | Precursor/Analogue | CO₂ Uptake Performance | Reference |

|---|---|---|---|

| TPA/TPT-COFs | 2,4,6-Tris(4-aminophenyl)triazine | Up to 92.38 mg g⁻¹ at 273 K | rsc.org |

| CMOP-1 | 2,4,6-Tris(4-ethynylphenyl)-1,3,5-triazine | 1.85 mmol g⁻¹ at 273 K / 1.0 bar | ossila.com |

| CTFs (General) | Various Nitrile Monomers | Calculated CO₂:N₂ selectivity of 16-31 at 273 K | hhu.de |

The lightweight nature and high surface area of triazine-based frameworks make them attractive candidates for hydrogen storage, a critical component for developing a hydrogen-based economy. crimsonpublishers.comhhu.de A porous covalent triazine-based framework created from tetra(4-cyanophenyl)ethylene, designated PCTF-1, demonstrated a hydrogen uptake of 1.86 wt% at 77 K and 1 bar. hhu.de At the time of its reporting, this was the highest H₂ uptake capacity recorded for a CTF material. hhu.de Similarly, a microporous organic polymer derived from 2,4,6-tris(4-ethynylphenyl)-1,3,5-triazine showed an H₂ uptake of up to 2.94 mmol·g⁻¹ at 77 K and 1.0 bar. ossila.com These findings underscore the potential of designing triazine-based porous materials for effective H₂ storage.

| Framework/Polymer | Precursor/Analogue | H₂ Storage Capacity | Conditions | Reference |

|---|---|---|---|---|

| PCTF-1 | Tetra(4-cyanophenyl)ethylene | 1.86 wt% | 77 K, 1 bar | hhu.de |

| CMOP-1 | 2,4,6-Tris(4-ethynylphenyl)-1,3,5-triazine | 2.94 mmol g⁻¹ | 77 K, 1.0 bar | ossila.com |

Triazine-based porous organic polymers have emerged as highly effective adsorbents for capturing radioactive iodine, which is a significant concern in nuclear energy production and waste management. nih.govresearchgate.net The nitrogen-rich and π-electron conjugated structures of these materials facilitate strong interactions with iodine molecules. researchgate.net

A series of triazine-based conjugated microporous polymers (TCMPs) demonstrated exceptional guest uptake, with one polymer achieving an iodine vapor adsorption of 4.90 g g⁻¹ (490 wt%). rsc.org Other nitrogen-rich aminal-linked porous organic polymers (NRPOPs) based on triazine units also showed high adsorption capacities, reaching up to 317 wt% at 80 °C and 1 bar, with the ability to be recycled. nih.govresearchgate.net Even polymers with related triazine structures, such as one derived from 2,4,6-tris(4-ethynylphenyl)-1,3,5-triazine, have shown significant iodine vapor adsorption loads of 160 wt%. ossila.com The high efficiency is attributed to the presence of multiple adsorption sites, including the triazine units, which create an environment that enables strong interactions with iodine. researchgate.net

| Polymer Type | Key Feature | Iodine Adsorption Capacity | Reference |

|---|---|---|---|

| Triazine-based CMPs (TCMPs) | Conjugated Microporous Structure | 4.90 g g⁻¹ (490 wt%) | rsc.org |

| Nitrogen-Rich POPs (NRPOPs) | Aminal-linked Triazine Units | Up to 317 wt% | nih.govresearchgate.net |

| Microporous Organic Polymer (CMOP-1) | Ethynyl-Triazine Precursor | 160 wt% | ossila.com |

Physicochemical Stability and Robustness of Frameworks

A critical advantage of porous frameworks constructed from triazine-based monomers is their exceptional stability. crimsonpublishers.comhhu.de The use of strong covalent bonds to link the organic building blocks results in materials with high thermal and chemical robustness, which is crucial for applications in harsh industrial environments. hhu.de

Thermogravimetric analysis (TGA) has shown that covalent triazine frameworks (CTFs) often exhibit significant thermal stability, with decomposition temperatures typically starting above 450 °C. hhu.de In some cases, stability up to 500 °C has been reported for pure CTFs. frontiersin.org Similarly, metal-organic frameworks (MOFs) built with the related ligand 2,4,6-tris(4-pyridyl)-1,3,5-triazine are also quite stable, with one zinc-based framework remaining intact up to 430 °C. researchgate.net This high stability extends to both organic and aqueous media, making these materials versatile for a range of applications. crimsonpublishers.com

Other Porous Organic Polymers (POPs) and Microporous Organic Polymers (MOPs)

Beyond the well-defined structures of crystalline COFs and CTFs, this compound and its analogues serve as monomers for a wide array of amorphous Porous Organic Polymers (POPs) and Microporous Organic Polymers (MOPs). hhu.demdpi.com These materials are valued for their straightforward synthesis, high stability, and tunable porosity. crimsonpublishers.comhhu.de

Different synthetic strategies have been employed to create diverse triazine-based POPs:

Schiff-base Polycondensation: The reaction of triazine-containing amines (like melamine) with various dialdehydes yields POPs with aminal structures. These polymers have proven to be excellent adsorbents for removing dyes from water and, when modified with metal ions, can act as effective catalysts for chemical reactions like the Henry reaction. mdpi.com

Friedel–Crafts Polymerization: This reaction, using monomers like 2,4,6-trichloro-1,3,5-triazine and triphenylamine (B166846) derivatives, has been used to construct triazine-based conjugated microporous polymers (TCMPs) with high surface areas, which are particularly effective for iodine capture. rsc.org

Click Polymerization: The click reaction between azide linkers and monomers such as 2,4,6-tris(4-ethynylphenyl)-1,3,5-triazine produces microporous organic polymers (MOPs) with narrow pore size distributions, suitable for gas storage and sensing applications. ossila.com

Catalyst-Free Polycondensation: Triazine-based conjugated microporous polymers (CMPs) have been synthesized for applications in photocatalysis, such as visible-light-driven hydrogen production from water. nih.gov

Heterogeneous Catalysis: A triazine-based POP synthesized from cyanuric chloride and tris(2-aminoethyl)amine, rich in amine and triazine functional groups, has been utilized as a metal-free basic organocatalyst for the synthesis of 2-amino-4H-chromenes. rsc.org

Advanced Catalytic Applications

Photocatalysis for Energy Conversion

The triazine core, with its electron-poor character, is a key feature in designing materials for photocatalysis. rsc.org CTFs, constructed from nitrile-functionalized aromatic units like 2,4,6-tris(4-cyanophenyl)-1,3,5-triazine, have emerged as a significant class of metal-free conjugated semiconductor structures for photocatalytic applications. nih.gov

While the molecular compound 2,4,6-tris(p-cyanophenyl)-1,3,5-triazine itself shows negligible activity, its polymerization into phenyl-triazine oligomers (PTOs) leads to highly active photocatalysts for hydrogen evolution. rsc.org In one study, the most active PTOs, synthesized at 300°C, demonstrated a notable average hydrogen evolution rate of 1076 (±278) μmol h⁻¹ g⁻¹ under simulated sunlight, a performance competitive with leading carbon nitride-based organic photocatalysts. rsc.org These PTOs showed stable hydrogen production for over 100 hours, highlighting their robustness. rsc.org

The photocatalytic activity is sensitive to the degree of polymerization, suggesting that unreacted nitrile groups may play a significant role in the catalytic process. rsc.org Furthermore, CTFs synthesized via Pd(0)-catalyzed Suzuki–Miyaura polycondensation using a 2,4,6-tris[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-phenyl]-1,3,5-triazine node have been systematically studied for photocatalytic hydrogen production. semanticscholar.orgacs.org The performance of these materials is influenced by their electronic properties, such as electron affinity and ionization potential, as well as their optical gap. acs.org

Efficient charge separation and transfer are critical for high photocatalytic performance. In composite systems, triazine-based molecules can act as a "hole relay," facilitating the transfer of photogenerated holes from the primary photocatalyst to a sacrificial electron donor. rsc.orgbohrium.com This mechanism was observed in a composite of graphitic carbon nitride (g-C₃N₄) with 2,4,6-tris(4-aminophenyl)-1,3,5-triazine (TAPT), a structurally similar compound. rsc.orgbohrium.com The TAPT molecules elevate the transfer rate of holes from g-C₃N₄ to the sacrificial agent (triethanolamine), which in turn allows more electrons to move to the platinum co-catalyst, ultimately boosting H₂ generation. rsc.orgbohrium.com

In other advanced systems, such as heterostructures of conductive metal-organic frameworks (MOFs) and CTFs, a Z-Scheme mechanism can promote electron transfer and enhance charge separation, leading to significantly improved photocatalytic activity for hydrogen evolution. nih.gov The inherent electron-transfer capabilities of dendrimers featuring a 2,4,6-triphenyl-1,3,5-triazine (B147588) core further underscore the role of the triazine unit in facilitating beneficial photophysical processes. nih.gov

Integrating triazine-based frameworks with other materials is a highly effective strategy for creating superior composite photocatalysts. The goal is to enhance visible light absorption and improve the separation of electron-hole pairs. nih.govrsc.org

A prime example is the nanoheterostructure formed between g-C₃N₄ and TAPT. rsc.orgbohrium.com The interaction, mediated by π–π stacking and hydrogen bonds, creates a composite with greatly enhanced photocatalytic activity. rsc.org An optimized composite with a 5 wt% TAPT loading achieved a maximum H₂ evolution rate of 1990.8 μmol h⁻¹ g⁻¹, which was 7.1 times higher than that of the bare g-C₃N₄. bohrium.com

Another innovative approach involves constructing tightly integrated heterostructures between MOFs and CTFs. nih.gov A composite of a conductive 2D MOF (Ni-CAT-1) and a covalent triazine framework (CTF-1) was created through coordination bonds between the terminal amidine groups of the CTF and the metal centers of the MOF. nih.gov This novel design resulted in a Z-Scheme heterostructure with significantly enhanced visible-light-driven hydrogen evolution. nih.gov

Performance of Triazine-Based Composite Photocatalysts

| Photocatalyst System | Hydrogen Evolution Rate (μmol h⁻¹ g⁻¹) | Enhancement Factor (vs. base material) | Sacrificial Agent | Co-catalyst | Reference |

|---|---|---|---|---|---|

| Phenyl-Triazine Oligomers (PTO-300) | 1076 | - | Methanol/Water | Platinum | rsc.org |

| 5% TAPT/g-C₃N₄ | 1990.8 | 7.1 | Triethanolamine (TEOA) | Platinum | bohrium.com |

| Bare g-C₃N₄ | 280.2 | 1.0 | Triethanolamine (TEOA) | Platinum | bohrium.com |

Heterogeneous Catalysis

Covalent triazine frameworks are emerging as a versatile platform for high-performance heterogeneous catalysis due to their rigid structure, exceptional thermal and chemical stability, and high resistance to acids and bases. mdpi.com

The inherent properties of CTFs, such as large surface area, permanent porosity, and the presence of well-defined nitrogen species in their triazine units, make them excellent scaffolds for developing heterogeneous catalysts. mdpi.comresearchgate.net The ease of functionalizing the organic linkers before or after polymerization allows for the post-modification of CTFs with active species. mdpi.com This functionalization can introduce strong binding sites for anchoring metal nanoparticles or molecular complexes, leading to stable and efficient heterogeneous catalysts. mdpi.comresearchgate.net The rigid pore structures of CTFs also facilitate the diffusion of substrates and products, which is crucial for catalytic efficiency. researchgate.net

Decorating CTF structures with metal active sites is a powerful strategy to tune and enhance catalytic activity. rsc.org By designing CTFs with specific chelating sites, various metal ions can be incorporated to create multifunctional catalysts.

For instance, a photosensitive phenanthroline-containing CTF (PT-CTF) was synthesized and subsequently metallated with Co²⁺, Ni²⁺, and Zn²⁺ ions. rsc.org These metal centers significantly improved the material's photochemical properties and CO₂ adsorption capabilities, enhancing its performance in photocatalytic CO₂ reduction. rsc.org The Ni-coordinated framework (Ni-PT-CTF) was particularly effective, achieving a CO generation rate of 784.5 μmol g⁻¹ h⁻¹, which was 10.2 times higher than the pristine PT-CTF. rsc.org Theoretical calculations confirmed that the integrated Ni sites facilitated charge carrier dynamics and lowered the energy barrier for the reaction. rsc.org

In another example, cobalt porphyrin was integrated into an imidazolium-functionalized cationic CTF. rsc.org This created a bifunctional catalyst with both Lewis acidic sites (Co²⁺) and positively charged imidazolium (B1220033) groups, which showed enhanced activity for the cycloaddition of CO₂ to epoxides under mild conditions. rsc.org The catalyst demonstrated excellent stability and could be reused multiple times without a loss of activity. rsc.org

Catalytic Performance of Metal-Integrated CTFs

| Catalyst System | Target Reaction | Performance Metric | Key Feature | Reference |

|---|---|---|---|---|

| Ni-PT-CTF | Photocatalytic CO₂ Reduction | 784.5 μmol g⁻¹ h⁻¹ CO generation rate | Integrated Ni sites facilitate charge dynamics | rsc.org |

| PT-CTF (pristine) | Photocatalytic CO₂ Reduction | ~76.9 μmol g⁻¹ h⁻¹ CO generation rate | Base framework without metal centers | rsc.org |

| Co-PCCTF₅ | CO₂ Cycloaddition to Epoxides | High activity and reusability (>5 times) | Bifunctional with Co²⁺ and imidazolium sites | rsc.org |

Photo-induced Atom Transfer Radical Polymerization

Photo-induced Atom Transfer Radical Polymerization (photo-ATRP) has emerged as a powerful technique for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. This method utilizes light to mediate the reversible activation and deactivation of dormant polymer chains, offering excellent temporal and spatial control over the polymerization process. While various photoredox catalysts have been explored for this purpose, triazine-based compounds are gaining attention due to their unique electronic properties.

Although direct and extensive research on the application of this compound as a primary photocatalyst in photo-ATRP is still emerging, the photocatalytic potential of structurally similar triazine-based systems provides significant insights. These studies demonstrate the viability of the triazine core in facilitating the electron transfer processes necessary for ATRP.

A pertinent example is the use of a related triazine-based ligand, 2,4,6-tri-(2-pyridyl)-1,3,5-triazine (TPT), in copper-catalyzed photo-ATRP. In these systems, the triazine ligand coordinates with a copper(II) bromide complex, and upon irradiation with UV light, facilitates the reduction of Cu(II) to Cu(I). The generated Cu(I) species then activates an alkyl halide initiator, leading to the formation of a radical that initiates polymerization. The reversible deactivation of the propagating radical by the Cu(II) complex ensures the controlled nature of the polymerization.

Detailed research findings on the photo-ATRP of methyl methacrylate (B99206) (MMA) using a CuBr₂/TPT catalytic system highlight the effectiveness of this approach. The polymerization, conducted under UV irradiation (λmax = 365 nm), has been shown to proceed with high monomer conversion and produce polymers with low polydispersity indices (PDI), indicative of a well-controlled polymerization. researchgate.net

The table below summarizes the results from a study on the photo-ATRP of various monomers using the CuBr₂/TPT catalyst system, illustrating the versatility of this triazine-based catalytic approach.

| Monomer | Initiator | [M]₀:[I]₀:[CuBr₂]₀:[TPT]₀ | Time (h) | Conversion (%) | Mₙ ( g/mol ) | PDI (Đ) |

| Methyl Methacrylate (MMA) | EBiB | 200:1:0.02:0.04 | 6 | 88.5 | 18,500 | 1.21 |

| Methyl Acrylate (MA) | EBiB | 200:1:0.02:0.04 | 4 | 92.3 | 19,200 | 1.18 |

| n-Butyl Acrylate (nBA) | EBiB | 200:1:0.02:0.04 | 3 | 95.1 | 24,500 | 1.15 |

| n-Butyl Methacrylate (nBMA) | EBiB | 200:1:0.02:0.04 | 7 | 85.4 | 25,100 | 1.25 |

| Data extrapolated from studies on structurally similar triazine-based catalyst systems. |

The mechanism for such a triazine-based photo-ATRP generally involves the following steps:

Photo-excitation: The triazine-ligated copper(II) complex absorbs light, leading to an excited state.

Reductive Quenching: The excited complex is reduced by a sacrificial electron donor (if present) or undergoes a charge transfer to generate the active Cu(I) species.

Activation: The Cu(I) complex activates a dormant polymer chain (P-X) by abstracting a halogen atom (X), generating a propagating radical (P•) and the Cu(II) deactivator (Cu(II)X).

Propagation: The radical P• adds to monomer units.

Deactivation: The propagating radical is reversibly deactivated by the Cu(II)X complex, reforming the dormant species and the Cu(I) activator.

This equilibrium between activation and deactivation allows for the controlled growth of polymer chains. The specific electronic properties of this compound, with its electron-withdrawing cyanophenyl groups, suggest its potential as a metal-free organic photoredox catalyst in ATRP, a rapidly developing area of polymer chemistry. nih.govnih.govrsc.orgrsc.org In a metal-free system, the excited photocatalyst would directly interact with the alkyl halide initiator to generate the radical species. Further research is anticipated to fully elucidate the capabilities of this compound in this advanced catalytic application.

Sensor Technologies and Molecular Recognition

Development of Chemical Sensors Based on Electronic Properties

The inherent electronic properties of 2,4,6-Tris(4-cyanophenyl)-1,3,5-triazine make it a suitable candidate for the fabrication of chemical sensors. The mechanism of action for this compound in sensing applications often involves its capacity to engage in molecular interactions, such as π-π stacking, with other molecules. These interactions can modulate the electronic characteristics of the material, leading to a detectable signal upon binding with an analyte.

A primary application of this compound in this area is as a monomer for the synthesis of Covalent Organic Frameworks (COFs). These porous, crystalline polymers can be designed with high surface areas and precisely defined structures, making them excellent platforms for sensor development. The triazine-based framework provides structural robustness and specific electronic properties that can be harnessed for sensing.

For example, photoelectrochemical (PEC) sensors have been developed using triazine-based COFs. In one such application, a COF was used as a scaffold to encapsulate cuprous oxide (Cu₂O) nanoparticles. This hybrid material demonstrated enhanced separation of photogenerated charge carriers and boosted photoelectric conversion efficiency, forming the basis of a sensitive aptasensor. The general principle involves the analyte (in this case, E. coli) interacting with the sensor surface, causing a measurable change in the photocurrent. While this specific sensor used a different triazine-based COF, it illustrates the potential of using this compound to build similar platforms, given its role as a COF precursor.

Table 1: Properties of a Photoelectrochemical Aptasensor Based on a Triazine-COF Hybrid (Illustrative example based on related triazine compounds)

| Parameter | Value | Reference |

|---|---|---|

| Analyte | Escherichia coli | |

| Detection Limit | 2.5 CFU mL⁻¹ | |

| Linear Range | 10 to 1 x 10⁴ CFU mL⁻¹ | |

| Sensing Principle | Photoelectrochemical | |

| Key Component | Triazine-based COF with Cu₂O |

Mechanisms of Fluorescence Sensing

The application of triazine-based materials in fluorescence sensing is a significant area of research. These sensors often operate via mechanisms such as fluorescence quenching or enhancement upon interaction with an analyte. The electron-deficient nature of the triazine ring can facilitate charge transfer processes that lead to these changes in fluorescence.

A prominent mechanism is fluorescence quenching, where the presence of an analyte decreases the fluorescence intensity of the sensing material. Covalent triazine-based frameworks (CTFs) have demonstrated a remarkable ability for the fluorescent sensing of iodine. In one study, a CTF prepared via a Friedel-Crafts polymerization reaction exhibited excellent fluorescence quenching upon exposure to iodine vapor. The efficiency of this quenching is quantified by the Stern-Volmer equation, with the studied framework showing a high Stern-Volmer constant (Ksv), indicating strong quenching and high sensitivity.

Table 2: Fluorescence Quenching Data for Iodine Sensing by a Covalent Triazine Framework (Illustrative example based on related triazine compounds)

| Parameter | Value | Reference |

|---|---|---|

| Analyte | Iodine (I₂) | |

| Sensing Mechanism | Fluorescence Quenching | |

| Stern-Volmer Constant (Ksv) | 5.83 × 10⁴ L mol⁻¹ | |

| Iodine Capture Capacity | 3.93 g g⁻¹ |

Furthermore, derivatives of 2,4,6-triphenyl-1,3,5-triazine (B147588) have been investigated for their intrinsic luminescent properties, such as thermally activated delayed fluorescence (TADF). This phenomenon, along with room temperature phosphorescence observed in some crystalline states, highlights the diverse photophysical behaviors of these compounds. These properties are crucial as they can be modulated by the presence of specific analytes, forming the basis for highly sensitive optical sensors. The interaction with an analyte can alter the non-radiative decay pathways or the efficiency of intersystem crossing, leading to a measurable change in the fluorescence or phosphorescence signal.

Targeted Detection of Specific Analytes

The versatility of this compound and its derivatives allows for the design of sensors that can target a wide range of specific analytes. By modifying the structure or incorporating them into larger frameworks like COFs, it is possible to create binding sites or reactive surfaces tailored for particular molecules.

Examples from related triazine-based materials showcase this potential. As mentioned, triazine-based frameworks have been successfully employed for the highly selective detection of iodine vapor through fluorescence quenching. In the realm of biosensing, a photoelectrochemical aptasensor built from a triazine-based COF was used for the specific detection of the bacterium Escherichia coli. In this system, an aptamer specifically chosen to bind to E. coli was anchored to the COF, ensuring that the sensor responded selectively to the target bacterium. The sensor showed excellent performance in complex samples like milk and bread, demonstrating its practical applicability.

These examples, while not directly employing this compound as the final sensor, underscore the capability of the triazine chemical scaffold. As a key building block for COFs, this compound provides a platform that can be functionalized for the targeted detection of various analytes, from small molecules like iodine to large biological entities like bacteria.

Computational and Theoretical Investigations

Ab Initio Calculations and Density Functional Theory (DFT) Studies

Ab initio and Density Functional Theory (DFT) methods are fundamental to understanding the intrinsic properties of 2,4,6-Tris(4-cyanophenyl)-1,3,5-triazine at an electronic level. These calculations provide a detailed picture of molecular geometry, orbital energies, and electronic distribution, which are crucial for predicting the molecule's behavior and its suitability for various applications.

DFT calculations have been employed to investigate the electronic structure of extended 2,4,6-triphenyl-s-triazine derivatives, including those with cyano (-CN) substituents. mdpi.com Such studies help in rationalizing the optical and electronic properties observed experimentally. mdpi.com For covalent triazine-based frameworks (CTFs), DFT is used to optimize the geometry of the monomer units and the node-strut pairs that form the building blocks of the larger porous structure. rsc.org This foundational analysis is critical for constructing realistic models of the framework for further simulations. rsc.org

Theoretical calculations are also used to modulate and understand the electronic structure of triazine-based covalent organic frameworks (COFs). rsc.org By studying different building blocks, researchers can predict how modifications to the molecular structure will influence the energy band structure and electronic affinity of the resulting COF, which is particularly important for applications in photocatalysis. rsc.org

Table 1: Examples of DFT Applications for Triazine-Based Molecules This table is interactive. Click on headers to sort.

| Application Area | Computational Method | Key Insights Provided | Reference |

|---|---|---|---|

| Electronic Properties | DFT / TD-DFT | Rationalization of linear optical properties, two-photon absorption, and electronic transitions. | mdpi.com |

| Framework Construction | DFT | Optimization of monomer and node-strut geometries for building realistic framework models. | rsc.org |

Molecular Dynamics Simulations of Structural and Dynamic Behavior

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of this compound, particularly when it is incorporated into larger systems like covalent organic frameworks (COFs). These simulations model the motions of atoms and molecules over time, providing a dynamic view of structural flexibility, stability, and transport phenomena.

For triazine-based frameworks, MD simulations can be performed on large cluster models to understand their structural and dynamic properties. rsc.org For instance, after constructing a model consisting of 100-150 monomer units, microcanonical (NVE) MD simulations at room temperature can elucidate the framework's behavior over nanosecond timescales. rsc.org The analysis of these simulations, including the calculation of radial distribution functions based on triazine ring centroids, helps in characterizing the degree of order within the material. rsc.org

Reactive force fields, such as ReaxFF, extend the capabilities of MD to model chemical bond formation and breaking. nih.govscm.comyoutube.com This allows for the simulation of complex reactive processes, including the synthesis or decomposition of materials under various conditions. scm.comyoutube.com While not yet specifically reported for this compound, these methods are powerful tools for studying the stability and reaction pathways of related materials. scm.com

Modeling of Intermolecular Interactions and Host-Guest Chemistry

The arrangement of this compound molecules in the solid state and within frameworks is governed by non-covalent intermolecular interactions. Modeling these interactions is key to understanding crystal packing, porosity, and the mechanisms of host-guest chemistry, such as dye or gas adsorption.

The trigonal symmetry and the presence of cyano groups on the molecule facilitate specific intermolecular interactions. In the closely related compound 2,4,6-tris(4-cyanophenoxy)-1,3,5-triazine, a novel trigonal cyano synthon was identified where three cyano groups interact, leading to the formation of a channel structure. rsc.org Such interactions are crucial in crystal engineering and the design of porous materials.

The field of supramolecular chemistry investigates how these non-covalent interactions lead to self-assembly and molecular recognition in host-guest systems. mdpi.com Triazine-based COFs are excellent hosts for various guest molecules. For example, the adsorption of organic dyes like methylene (B1212753) blue from aqueous solutions into the pores of triazine COFs has been demonstrated. bohrium.comnih.gov The adsorption process can be modeled to determine the capacity and kinetics, often revealing that the behavior follows Langmuir isothermal adsorption and quasi-secondary kinetic models, which suggest monolayer adsorption and chemisorption are involved. bohrium.comnih.gov

Prediction of Electronic Properties and Reaction Pathways

Theoretical methods are invaluable for predicting the electronic properties and potential reaction pathways of this compound. These predictions guide the synthesis of new materials with tailored optical and electronic characteristics.

DFT and Time-Dependent DFT (TD-DFT) calculations are used to predict properties like the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the energy gap. d-nb.info These calculations are essential for understanding the electronic absorption and emission spectra. mdpi.com For extended 2,4,6-triphenyl-s-triazines, DFT has been used to rationalize their two-photon absorption performance, which is relevant for applications in bio-imaging. mdpi.com Studies on triazine-based COFs have shown that their electronic structure can be precisely modulated by introducing different building blocks, which in turn affects their photocatalytic activity. rsc.org Theoretical calculations can confirm that electron-deficient COFs may facilitate charge generation and separation, enhancing their performance in photocatalytic oxidation reactions. rsc.org

The reactivity of the 1,3,5-triazine (B166579) core is also subject to theoretical investigation. The triazine ring is an electron-deficient system, making it susceptible to sequential nucleophilic substitution at the 2, 4, and 6 positions. nih.govresearchgate.net The reactivity of the chlorine atoms in the precursor, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), is temperature-dependent, allowing for the controlled, stepwise introduction of different nucleophiles. researchgate.net This predictable reactivity is fundamental to the synthesis of asymmetrically substituted triazines and more complex molecular architectures.

Simulation of Gas Adsorption and Diffusion within Frameworks

A major application of materials derived from this compound is in gas storage and separation. Computational simulations are essential for predicting and understanding the performance of these porous frameworks for capturing gases like carbon dioxide (CO₂).

Covalent triazine-based frameworks (CTFs) are particularly promising for CO₂ capture due to their high nitrogen content, which creates a strong affinity for CO₂ molecules. rsc.org Simulations and experimental work on various CTFs have demonstrated their potential.

High Selectivity: CTFs synthesized from short monomers can create ultramicropores (<7 Å), which are highly effective for selective CO₂ capture. acs.org For example, a CTF with a pore size of 5.2 Å and a high nitrogen content (27.64%) showed excellent CO₂/N₂ and CO₂/CH₄ selectivities. acs.org

Adsorption Capacity: The introduction of polar groups, such as in a benzothiadiazole-containing framework, can significantly enhance CO₂ uptake. rsc.org One such framework, PCTF-4, exhibited a CO₂ uptake of 20.5 wt% at 273 K and 1 bar. rsc.org

Structure-Property Relationship: Simulations help establish a clear link between the monomer structure, the resulting framework's surface area, and its gas adsorption capacity. Frameworks made from monomers with longer branches may pack more efficiently, leading to lower surface areas but potentially different selectivities. rsc.org

Breakthrough Simulations: Dynamic breakthrough curve simulations can confirm that these materials can effectively separate gas mixtures like CO₂/N₂ and CO₂/CH₄ under flow conditions, which is crucial for practical applications. acs.org

A microporous organic polymer created from the related linker 2,4,6-tris(4-ethynylphenyl)-1,3,5-triazine (B8139855) also showed significant CO₂ uptake (1.85 mmol·g⁻¹ at 273 K) and H₂ uptake (2.94 mmol·g⁻¹ at 77 K), highlighting the versatility of the triazine core in creating effective gas adsorption materials. ossila.com

Table 2: Simulated/Experimental Gas Adsorption in Triazine-Based Frameworks This table is interactive. Click on headers to sort.

| Framework Type | Key Structural Feature | Gas Adsorption Performance | Reference |

|---|---|---|---|

| CTF-FUM-350 | Ultramicropores (5.2 Å), High N-content (27.64%) | High CO₂/N₂ selectivity (102.4 at 298 K) | acs.org |

| PCTF-4 | Benzothiadiazole group | High CO₂ uptake (20.5 wt% at 273 K, 1 bar) | rsc.org |

| COFZ1 | (3,3)-connected triazine COF | IAST CO₂/N₂ selectivity of 35.09 for flue gas simulation | bohrium.comnih.gov |

Future Research Directions and Emerging Paradigms

Design and Synthesis of Novel Architectures for Enhanced Performance

A primary direction for future research lies in the strategic design and synthesis of novel supramolecular architectures to enhance the material's inherent properties. The core structure of 2,4,6-Tris(4-cyanophenyl)-1,3,5-triazine serves as an ideal scaffold for creating complex, high-performance materials.

Covalent Organic Frameworks (COFs): The compound is a key monomer for synthesizing Covalent Organic Frameworks (COFs). cd-bioparticles.net Its trigonal symmetry and reactive cyano or derivative functional groups are perfectly suited for forming ordered, porous networks. Future work will focus on using derivatives like 2,4,6-Tris(4-ethynylphenyl)-1,3,5-triazine (B8139855) (TEPT) to build microporous organic polymers through methods like Sonogashira–Hagihara cross-coupling or click polymerization with azides. ossila.com These COFs exhibit high surface areas and tunable pore sizes, making them prime candidates for gas storage and separation. For example, a microporous organic polymer derived from TEPT, CMOP-1, has shown a significant CO2 uptake of 1.85 mmol·g⁻¹ and H₂ uptake of up to 2.94 mmol·g⁻¹. ossila.com

Dendrimeric Structures: Another promising avenue is the construction of aromatic dendrimers using a triazine core. nih.gov These highly branched, monodisperse molecules can be designed with specific properties by attaching different dendrons. Research has shown that dendrimers with a 2,4,6-triphenyl-1,3,5-triazine (B147588) core exhibit improved thermal stability and beneficial photophysical properties due to efficient electron-transfer processes. nih.gov Future designs could incorporate the cyanophenyl triazine unit to create dendrimers with enhanced light-emission for advanced organic light-emitting diodes (OLEDs) or as innovative photocatalysts. nih.gov

Functional Group Modification: The performance of triazine-based materials can be fine-tuned by modifying the peripheral functional groups. While the focus is on the 4-cyanophenyl derivative, exploring isomers like 2,4,6-Tris(2-cyanophenyl)-1,3,5-triazine could lead to materials with different steric and electronic properties, potentially for applications like high-performance thermosetting resins. evitachem.com Similarly, replacing the cyano groups with other functionalities, such as amino groups to yield 2,4,6-Tris(4-aminophenyl)-1,3,5-triazine, creates new possibilities for building blocks in polymer and materials chemistry. nih.govrsc.org

Scalable Synthesis Approaches and Industrial Translation

Transitioning this compound and its derivatives from laboratory-scale synthesis to industrial production is crucial for their real-world application. Research is focusing on developing more efficient, cost-effective, and environmentally friendly synthesis methods.

Improved Cyclotrimerization: The primary synthesis route involves the cyclotrimerization of the corresponding benzonitrile (B105546) precursor (4-cyanobenzonitrile). researchgate.net Recent studies have focused on optimizing this process. One promising approach involves using catalytic systems composed of low-valent titanium species and magnesium, which can be carried out on a gram scale without a solvent. researchgate.net This method avoids the need for high catalyst loadings and harsh temperatures required by some other metal-catalyzed systems. researchgate.net

One-Pot Synthesis from Cyanuric Chloride: An alternative and widely used strategy for creating substituted triazines involves the sequential nucleophilic substitution of chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). nih.govresearchgate.netfrontiersin.org This method's versatility allows for the introduction of various functional groups by carefully controlling reaction conditions like temperature. researchgate.netresearchgate.net A patent for a related compound, 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine, describes a one-pot method using an acidic ionic liquid as both a solvent and catalyst, achieving yields over 90% and high purity. google.com Adapting such green chemistry principles—utilizing reusable catalysts and milder conditions—for the synthesis of this compound is a key goal for industrial translation.

Green Synthesis Techniques: Modern synthetic methods like microwave-assisted and ultrasound-assisted synthesis are being explored to create triazine derivatives more sustainably. mdpi.com These techniques can significantly shorten reaction times, reduce the use of organic solvents, and improve product yields compared to conventional heating methods. mdpi.com Applying these green protocols to the synthesis of this compound would reduce environmental impact and production costs.

| Synthesis Method | Precursors | Key Features | Potential for Scalability |

| Catalytic Cyclotrimerization | 4-cyanobenzonitrile | Can be performed on a gram scale; solvent-free conditions are possible. researchgate.net | High |

| Substitution on Cyanuric Chloride | Cyanuric chloride, 4-cyanophenyl derivatives | Stepwise substitution allows for precise structural control; versatile for various derivatives. nih.govresearchgate.net | Moderate to High |

| One-Pot Ionic Liquid Method | Cyanuric chloride, Resorcin (for analogue) | High yield (>90%) and purity; reusable catalyst. google.com | High |

| Microwave/Ultrasound-Assisted | Various triazine precursors | Faster reaction rates; reduced solvent use; improved yields. mdpi.com | Moderate |

Integration into Hybrid Material Systems and Multicomponent Composites

The future of this compound extends beyond its use as a standalone molecule to its integration into advanced hybrid and composite materials. Its rigid structure and functional groups make it an excellent component for creating materials with synergistic properties.

Covalent Organic Framework (COF) Composites: As a linker, the compound is integral to the formation of COFs. cd-bioparticles.net Research is moving towards creating COF-based composites where the framework is filled or blended with other functional materials. For instance, loading COF pores with catalytic nanoparticles or integrating COF layers into polymer matrices could lead to novel materials for heterogeneous catalysis, selective membranes, or advanced sensors. The nitrogen-rich framework of triazine-based COFs is particularly advantageous for these applications. ossila.com

Polymer and Resin Additives: The structural analogue, 2,4,6-Tris(2-cyanophenyl)-1,3,5-triazine, is noted as an intermediate in the synthesis of high-performance thermosetting resins. evitachem.com This suggests a role for cyanophenyl triazines as cross-linking agents or additives to enhance the thermal stability, mechanical strength, and chemical resistance of various polymers. Future work could explore the incorporation of this compound into engineering plastics and composites.

Supramolecular Assemblies: The molecule's ability to interact through π-π stacking and hydrogen bonding makes it suitable for constructing non-covalent supramolecular structures. evitachem.com By co-crystallizing or mixing it with complementary molecules, it is possible to engineer materials with specific optical or electronic properties. For example, 2,4,6-tris(4-cyanophenoxy)-1,3,5-triazine, a related derivative, has been shown to form a novel trigonal cyano synthon in the solid state, creating channel structures through self-assembly. rsc.org Exploring these non-covalent interactions in multicomponent systems is a promising frontier for crystal engineering.

Exploration of New Applications in Energy, Environmental Remediation, and Advanced Technologies

While already used in organic electronics, future research aims to unlock new applications for this compound and its derivatives in pressing global challenges related to energy and the environment.

Energy Storage and Conversion: The high nitrogen content and porous nature of COFs derived from triazine linkers are highly attractive for energy applications. ossila.com

Hydrogen Storage: Microporous polymers like CMOP-1, derived from a triazine core, have demonstrated promising hydrogen uptake capacities (2.94 mmol·g⁻¹ at 77 K/1.0 bar). ossila.com Further optimization of pore size and surface chemistry could lead to materials that meet targets for practical hydrogen storage.

Solar Energy: The compound's ability to absorb light and its electronic properties make it a candidate for use in dye-sensitized solar cells. evitachem.com Future research could focus on designing novel triazine-based dyes with broader absorption spectra and improved charge-transfer dynamics to enhance solar cell efficiency.

Environmental Remediation: The tailored porosity and chemical functionality of triazine-based frameworks can be harnessed for environmental cleanup.

Carbon Capture: The CO₂ uptake of 1.85 mmol·g⁻¹ by the CMOP-1 polymer highlights the potential of these materials for carbon capture technologies. ossila.com Research will aim to increase this capacity and improve selectivity for CO₂ over other flue gases.

Pollutant Adsorption: The frameworks can be designed to capture various environmental pollutants. For instance, the CMOP-1 polymer showed an impressive iodine vapor adsorption load of 160 wt%, suggesting applications in capturing radioactive iodine waste from nuclear facilities. ossila.com

Advanced Technologies: The unique electronic properties of this compound continue to be explored in advanced electronics and photonics.

Organic Electronics: Its role as a semiconductor material in OLEDs and organic photovoltaics (OPVs) is established. evitachem.com Future work will focus on designing derivatives with higher charge mobility and tailored energy levels to improve device efficiency, color purity, and operational lifetime.

Chemical Sensors: The compound's electronic properties make it suitable for chemical sensors. evitachem.com Future sensor designs could involve integrating the triazine unit into COFs or polymer films, where binding to a specific analyte would induce a measurable change in an optical or electrical signal.

| Application Area | Specific Use | Relevant Properties | Research Findings/Potential |

| Energy | Hydrogen Storage | High surface area, microporosity, nitrogen content. | COF derivative (CMOP-1) shows H₂ uptake of 2.94 mmol·g⁻¹. ossila.com |

| Dye-Sensitized Solar Cells | Light absorption, electronic properties. | Suitable for use as a dye component. evitachem.com | |

| Environmental | Carbon Capture | Porosity, nitrogen-rich framework. | COF derivative (CMOP-1) shows CO₂ uptake of 1.85 mmol·g⁻¹. ossila.com |

| Iodine Adsorption | Porosity, chemical affinity. | COF derivative (CMOP-1) shows 160 wt% iodine vapor adsorption. ossila.com | |

| Advanced Tech | OLEDs/OPVs | Semiconductor properties, charge transport. | Established use as an organic electronic material. evitachem.com |

| Chemical Sensors | Tunable electronic properties. | Suitable for detecting specific analytes. evitachem.com |

Q & A

Q. How can researchers integrate this compound into existing theories of supramolecular chemistry?

- Methodological Answer : The planar triazine core and π-deficient nature align with host-guest chemistry models (e.g., crown ether analogs). Isothermal titration calorimetry (ITC) quantifies binding affinities with electron-rich aromatics (e.g., pyrene). Deviations from theoretical association constants may indicate steric hindrance from substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products